REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:11][C:10]1[C:5]([CH2:3][OH:2])=[N:6][CH:7]=[CH:8][N:9]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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14.22 g
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Type
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reactant
|
Smiles
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COC(=O)C1=NC=CN=C1N
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
9 (± 1) °C
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled under a nitrogen atmosphere in a methanol/ice bath
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Type
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ADDITION
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Details
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Once addition
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C.
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Type
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CUSTOM
|
Details
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quenched with water (30 mL in 100 mL tetrahydrofuran)
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Type
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CUSTOM
|
Details
|
the temperature below 8° C
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Type
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STIRRING
|
Details
|
The reaction was then stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
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Details
|
filtered
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Type
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WASH
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Details
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The residue was washed with hot ethyl acetate (250 mL×2)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |